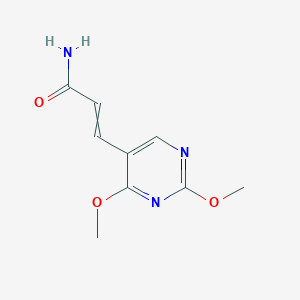![molecular formula C18H30OSi B12555820 Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- CAS No. 183955-08-0](/img/structure/B12555820.png)
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- typically involves the hydrosilylation of alkenes with triethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene, resulting in the formation of the desired silane compound .
Industrial Production Methods
Industrial production of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The alkoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Halosilanes and aminosilanes.
Wissenschaftliche Forschungsanwendungen
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a covalent bond with carbon atoms in organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, used in similar reduction reactions.
Trimethoxyphenylsilane: Contains methoxy groups, used in sol-gel processing and surface modification.
Uniqueness
Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]- is unique due to its specific alkoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
183955-08-0 |
|---|---|
Molekularformel |
C18H30OSi |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
triethyl(1-phenylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C18H30OSi/c1-5-12-18(19-20(6-2,7-3)8-4)16-15-17-13-10-9-11-14-17/h5,9-11,13-14,18H,1,6-8,12,15-16H2,2-4H3 |
InChI-Schlüssel |
RIRMOXVYMZXHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(CCC1=CC=CC=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

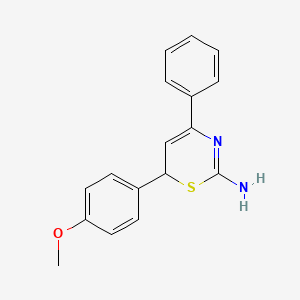
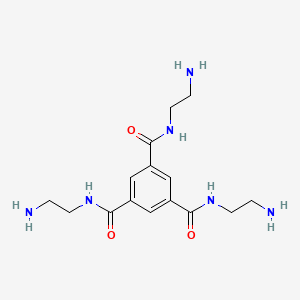


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
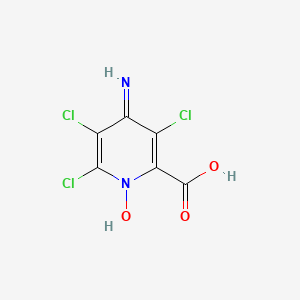
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
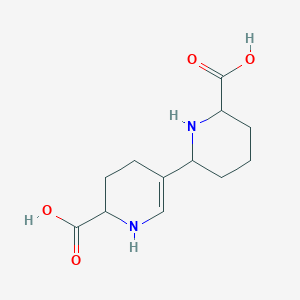
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
